potassium;5-chloro-1H-pyridine-2,4-dione;4,6-dioxo-1,3,5-triazinane-2-carboxylate;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione

Description

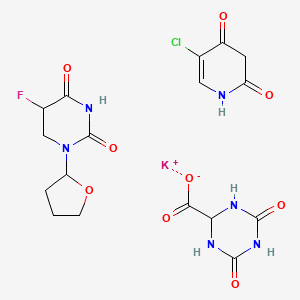

The compound combination "potassium;5-chloro-1H-pyridine-2,4-dione;4,6-dioxo-1,3,5-triazinane-2-carboxylate;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione" constitutes the oral chemotherapeutic agent S-1, designed to enhance the efficacy and reduce the toxicity of fluoropyrimidine-based therapies. Below is an introduction to each component:

Properties

Molecular Formula |

C17H19ClFKN6O9 |

|---|---|

Molecular Weight |

544.9 g/mol |

IUPAC Name |

potassium;5-chloro-1H-pyridine-2,4-dione;4,6-dioxo-1,3,5-triazinane-2-carboxylate;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C8H11FN2O3.C5H4ClNO2.C4H5N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h5-6H,1-4H2,(H,10,12,13);2H,1H2,(H,7,9);1H,(H,8,9)(H3,5,6,7,10,11);/q;;;+1/p-1 |

InChI Key |

IOYPGLLFUCOOCZ-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(OC1)N2CC(C(=O)NC2=O)F.C1C(=O)C(=CNC1=O)Cl.C1(NC(=O)NC(=O)N1)C(=O)[O-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Potassium

Potassium serves as a counterion in the S-1 formulation, primarily improving the solubility and stability of the carboxylate component (4,6-dioxo-1,3,5-triazinane-2-carboxylate). Its role is critical for maintaining the pharmacokinetic balance of the combination .

5-Chloro-1H-Pyridine-2,4-dione (Gimeracil)

This component acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor , preventing the degradation of 5-fluorouracil (5-FU) metabolites. By inhibiting DPD, it prolongs 5-FU’s half-life and enhances its cytotoxic effects .

4,6-Dioxo-1,3,5-Triazinane-2-Carboxylate (Potassium Oxonate)

Potassium oxonate inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal (GI) tract, reducing the activation of 5-FU in GI mucosal cells. This mechanism minimizes diarrhea and other GI toxicities associated with fluoropyrimidine therapy .

5-Fluoro-1-(Oxolan-2-yl)-1,3-Diazinane-2,4-dione (Tegafur)

Tegafur is a prodrug of 5-FU , metabolized primarily by hepatic cytochrome P450 enzymes into active 5-FU. It incorporates into DNA and RNA, disrupting nucleic acid synthesis and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Tegafur vs. Other Fluoropyrimidine Prodrugs

Tegafur is compared with floxuridine (5-fluoro-2'-deoxyuridine) and capecitabine , focusing on metabolic pathways and clinical utility:

Key Finding : Tegafur’s integration into S-1 provides oral convenience and reduced toxicity, whereas floxuridine targets hepatic metastases due to its parenteral administration .

Gimeracil vs. Other DPD Inhibitors

Gimeracil (5-chloro-1H-pyridine-2,4-dione) is compared with uracil , a component of the UFT (Tegafur + uracil) combination:

Key Finding : Gimeracil’s potent DPD inhibition in S-1 enhances systemic 5-FU exposure, whereas uracil in UFT lacks protective effects against GI toxicity .

Potassium Oxonate vs. Other Protective Agents

Potassium oxonate is contrasted with leucovorin , a 5-FU potentiator:

Key Finding : Potassium oxonate uniquely targets GI toxicity without compromising 5-FU’s antitumor efficacy, unlike leucovorin, which primarily boosts 5-FU activity .

Research Findings and Clinical Implications

- S-1 Efficacy : The combination of tegafur, gimeracil, and potassium oxonate in S-1 demonstrates superior tumor response rates in gastric cancer compared to UFT, attributed to balanced 5-FU modulation .

- Toxicity Profile : S-1’s GI toxicity is significantly lower than UFT due to potassium oxonate’s OPRT inhibition, enabling higher dose tolerability .

- Mechanistic Superiority : Tegafur’s dual action (DNA incorporation and thymidylate synthase inhibition) provides broader antineoplastic effects compared to floxuridine’s localized activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.